6-Oxocytidine

Description

Significance of Nucleoside Analogues in Elucidating Biological Processes

Nucleoside analogues are synthetic compounds that structurally resemble naturally occurring nucleosides. ontosight.aifiveable.me This resemblance allows them to be recognized and incorporated into DNA or RNA during replication and transcription. fiveable.me However, their structural modifications interfere with these fundamental biological processes, making them powerful tools for research and therapeutic applications. ontosight.aifiveable.me

The primary significance of nucleoside analogues lies in their ability to act as inhibitors of key enzymes involved in nucleic acid metabolism, such as polymerases, methyltransferases, and deaminases. academie-sciences.fr By mimicking natural nucleosides, they can be incorporated into growing nucleic acid chains and act as chain terminators, effectively halting replication. fiveable.me This mechanism is the cornerstone of their use as antiviral and anticancer agents, as they can selectively disrupt the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells. ontosight.aiacademie-sciences.fr

Furthermore, the study of nucleoside analogues provides invaluable insights into the intricate mechanisms of DNA and RNA synthesis, repair, and regulation. By observing how these modified molecules interact with cellular machinery, researchers can elucidate the specific functions of enzymes and the structural requirements for nucleic acid recognition and processing. This knowledge is crucial for the development of new therapeutic agents and for advancing our fundamental understanding of molecular biology. ontosight.ainih.gov The exploration of these synthetic compounds is a continuously evolving field, driven by the demand for new drugs with improved efficacy and reduced toxicity. nih.govmdpi.com

Overview of 6-Oxocytidine within the Landscape of Non-Canonical Nucleobases

Within the diverse family of modified nucleosides, this compound stands out as a significant non-canonical nucleobase. Non-canonical base pairs are those whose hydrogen-bonding patterns differ from the standard Watson-Crick pairs (A-T and G-C). wikipedia.org this compound is an analogue of cytidine (B196190), and its unique structure allows for distinct hydrogen bonding patterns. scbt.com

A primary area of research for this compound is its application in the formation of DNA triple helices. soton.ac.uk A DNA triple helix, or triplex, is a structure formed when a third strand of DNA binds in the major groove of a standard DNA duplex. frontiersin.org The formation of stable triplexes with natural bases is often limited, particularly by the need for a low pH to protonate cytosine for the recognition of a guanine-cytosine (GC) base pair. soton.ac.uk Research has shown that this compound can effectively recognize the GC base pair in a nearly pH-independent manner, significantly broadening the potential for triplex-based applications. oup.comnih.gov This property makes it a valuable tool for developing gene-targeting agents. soton.ac.uk

Beyond its role in triplex formation, oligonucleotides containing this compound have been identified as potent inhibitors of the HIV-1 integrase enzyme. researchgate.nettandfonline.comtandfonline.com This enzyme is critical for the replication of HIV-1, as it catalyzes the integration of the viral DNA into the host cell's genome. tandfonline.com Studies have demonstrated that the inhibitory effect is sequence-specific and requires the presence of the this compound base. tandfonline.comtandfonline.com The mechanism of inhibition involves the disruption of the stable complex between the integrase and its DNA substrate. tandfonline.comacs.org

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 150439-90-0 | clearsynth.com |

| Chemical Category | Cytidine Metabolite / Nucleoside Analogue | clearsynth.com |

| Key Feature | Forms stable triple helices at a wide pH range | oup.comnih.gov |

| Primary Application | Research in triple helix formation and enzyme inhibition | soton.ac.uktandfonline.com |

Historical Context of this compound Research in Nucleic Acid Chemistry

The journey of nucleic acid research began in the winter of 1868-1869 with Friedrich Miescher's discovery of a substance he named "nuclein" from the nuclei of leukocytes. researchgate.netfordays.jp This foundational work was built upon by his students, Richard Altmann, who named the substance "nucleic acid" in 1889, and Albrecht Kossel, who identified its constituent bases. wikipedia.orgfordays.jp The elucidation of the double helix structure by Watson and Crick in 1953 marked a pivotal moment, launching the modern era of molecular biology. fordays.jp

The specific investigation into synthetic nucleoside analogues like this compound is a more recent chapter in this history. While the groundwork for chemical synthesis of oligonucleotides was laid in the mid-20th century, the exploration of this compound's unique properties gained significant traction in the 1990s. openaccessgovernment.org

A seminal paper published in 1995 by Berressem and Engels described this compound as a "novel protonated C-base analogue for stable triple helix formation". oup.comhum-molgen.orgnih.gov This research demonstrated that incorporating this compound into oligonucleotides allowed for the formation of stable triplexes over a broad pH range (6.0-8.0), a significant improvement over the pH-dependent natural cytosine. oup.comnih.gov This discovery opened new avenues for the design of molecules capable of targeting specific DNA sequences.

Following this, research in the early 2000s uncovered another significant function of this modified nucleoside. Studies revealed that oligonucleotides containing this compound were effective inhibitors of HIV-1 integrase in vitro. tandfonline.comtandfonline.comacs.org This finding positioned this compound as a compound of interest in the development of new antiretroviral therapeutic strategies.

Table 2: Key Research Findings on this compound

| Research Area | Finding | Key Publication Year | Source |

| Triple Helix Formation | Oligonucleotides with this compound form stable triplexes with GC base pairs at near-neutral pH (6.0-8.0), unlike natural cytosine which requires acidic conditions. | 1995 | oup.comnih.gov |

| HIV-1 Integrase Inhibition | Oligonucleotides containing this compound inhibit the HIV-1 integrase enzyme by preventing the stable binding of the enzyme to its DNA substrate. | 2001-2002 | tandfonline.comtandfonline.comacs.org |

| Structure | The nucleoside exists in an anti conformation, which is suitable for incorporation into nucleic acid structures. | 1995 | oup.com |

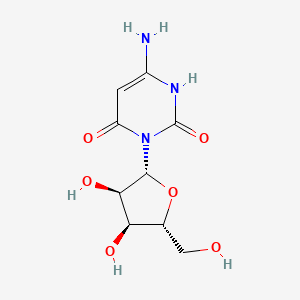

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-4-1-5(14)12(9(17)11-4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2,10H2,(H,11,17)/t3-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWXLHBETVAFW-YXZULKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933948 | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150439-90-0 | |

| Record name | 6-Oxocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150439900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-hydroxy-3-pentofuranosylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Oxocytidine

General Synthetic Routes to 6-Oxocytidine

The foundational step in utilizing this compound is its chemical synthesis, which primarily relies on forming a glycosidic bond between the 6-oxocytosine base (also known as 6-aminouracil) and a protected ribose sugar.

The predominant method for synthesizing this compound is the Vorbrüggen glycosylation. oup.comescholarship.org This reaction couples a silylated heterocyclic base, in this case, persilylated 6-oxocytosine (6-aminouracil), with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. oup.com The reaction is typically promoted by a Lewis acid catalyst. Subsequent deprotection of the benzoyl groups from the sugar moiety using a solution like methanolic ammonia (B1221849) yields the final this compound nucleoside. oup.com A similar strategy can be employed with acetyl-protected sugars. oup.com This approach allows for the efficient and stereoselective formation of the crucial N-glycosidic bond that defines the nucleoside structure.

Preparation of this compound Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

For this compound to be incorporated into DNA or RNA strands, it must be converted into a phosphoramidite monomer. This chemical form is compatible with automated solid-phase oligonucleotide synthesis. tcichemicals.com The phosphoramidite method involves a cycle of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation, to sequentially add nucleotide residues to a growing chain. sigmaaldrich.com The synthesis of the phosphoramidite itself requires a multi-step process of protecting various functional groups on the this compound nucleoside.

A common and useful modification is the 2'-O-methylation of the ribose sugar, which can confer desirable properties to oligonucleotides. The synthesis of the 2'-O-methyl-6-oxocytidine-3'-O-phosphoramidite building block is a key objective for its use in creating modified nucleic acids. nih.govoup.comrsc.org

The synthetic pathway generally proceeds as follows:

5'-Hydroxyl Protection: The synthesis begins with the selective protection of the 5'-hydroxyl group of the 2'-O-methyl-6-oxocytidine nucleoside with a 4,4'-dimethoxytrityl (DMT) group. oup.com This acid-labile group is standard in oligonucleotide synthesis as it is stable during the coupling reaction but can be easily removed to allow for chain elongation. sigmaaldrich.com

Phosphitylation: The crucial phosphoramidite moiety is introduced at the 3'-hydroxyl position. This is achieved by reacting the 5'-O-DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). atdbio.comacs.org

The resulting 5'-O-DMT-2'-O-methyl-6-oxocytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is the final, stable building block ready for use in an automated DNA/RNA synthesizer. oup.com

To enhance binding affinity and introduce specific functionalities, more complex analogues such as bis-amine modified this compound have been developed. soton.ac.uksoton.ac.uk An example is 2'-O-(2-aminoethyl)-5-(3-aminoprop-1-ynyl)-6-oxocytidine (BAoxC), which is designed for improved recognition of guanine-cytosine (GC) base pairs in DNA triple helices. soton.ac.uk The synthesis combines modifications at both the sugar and the base.

The key synthetic steps for creating such a monomer are: soton.ac.uk

Glycosylation: Coupling of the persilylated 6-oxocytosine base with a modified sugar.

Sugar and Base Modification: Introduction of an aminoethyl group at the 2'-O position of the ribose and an aminopropynyl group at the 5-position of the base. This often involves steps like halogenation at the 5-position, followed by Sonogashira coupling to introduce the alkyne, and protection of the amino groups.

Protection and Phosphitylation: The standard procedure of protecting the 5'-hydroxyl group with DMT, followed by phosphitylation of the 3'-hydroxyl group, is performed to generate the final phosphoramidite monomer for oligonucleotide synthesis. soton.ac.uk

Table 1: Synthetic Overview of this compound Phosphoramidite Monomers

| Derivative | Key Synthetic Steps | Purpose of Modification |

| 2'-O-Methyl-3'-O-phosphoramidite | 1. 5'-DMT protection2. 3'-Phosphitylation | Enhances binding affinity and nuclease resistance of oligonucleotides. |

| Bis-amine Modified Phosphoramidite (BAoxC) | 1. Glycosylation with modified sugar2. Introduction of 2'-O-aminoethyl and 5-aminopropynyl groups3. 5'-DMT protection4. 3'-Phosphitylation | Improves recognition and stable binding to GC base pairs in DNA triplex structures. soton.ac.uksoton.ac.uk |

Synthesis of 2'-O-Methyl-3'-O-phosphoramidite Derivatives.

Synthesis of Advanced this compound Analogues for Specific Research Applications

Beyond incorporation into standard oligonucleotides, this compound can be derivatized to create advanced molecular tools, such as probes that are sensitive to their microenvironment.

Visibly colored nucleoside analogues, termed "nucleodyes," have been synthesized from 6-aminouracil (B15529) (6-oxocytosine). biocrick.comacs.org These chromophoric analogues serve as valuable probes for studying nucleic acid structure and interactions. researchgate.netnih.gov A primary synthetic strategy involves creating azo dyes by coupling the nucleoside with a diazonium salt. nih.gov

For example, the synthesis of 5-(4-nitrophenylazo)-6-oxocytidine involves the reaction of this compound with a diazonium salt generated from 4-nitroaniline. nih.gov This creates a new C-N bond at the 5-position of the uracil (B121893) ring, attaching the colorful azo moiety. The resulting nucleodye exhibits distinct photophysical properties, and its absorption spectrum can be sensitive to changes in its local environment. nih.gov Structural analysis confirms that these nucleodyes are sound structural analogues of the native nucleosides, making them effective probes. acs.org Unique tautomerization features of these compounds have also been observed and characterized through crystal structures. nih.gov

Modifications for Immunomodulatory Oligodeoxynucleotides

The synthesis of this compound and its derivatives for inclusion in oligodeoxynucleotides primarily revolves around the creation of phosphoramidite building blocks suitable for automated solid-phase synthesis. nih.govscience.govscience.gov This standard methodology allows for the precise, site-specific incorporation of the modified nucleoside into a growing oligonucleotide chain.

Research has detailed the synthesis of several key this compound phosphoramidite derivatives. One of the most prominent is the 2'-O-Methyl-3'-O-phosphoramidite of this compound . nih.gov This modification, which adds a methyl group to the 2' position of the ribose sugar, is a common strategy in the design of therapeutic oligonucleotides to enhance nuclease resistance and binding affinity to target sequences. nih.gov

In addition to modifications at the sugar moiety, derivatives of the 6-oxocytosine base itself have been synthesized. Notably, the 5-methyl derivative of this compound has been prepared as a phosphoramidite building block. nih.gov The introduction of a methyl group at the 5-position of the pyrimidine (B1678525) ring is another well-established modification in the field of immunomodulatory oligonucleotides, often used to modulate the recognition and activity of CpG-containing ODNs.

The primary application highlighted for these this compound-containing oligonucleotides in the surveyed literature is the formation of stable triple-helical DNA structures. nih.govscience.govscience.govsoton.ac.ukresearchgate.netresearchgate.net This is attributed to the ability of the 6-oxo group to facilitate Hoogsteen base pairing, which is essential for triplex formation, at a near-neutral pH. nih.gov While this demonstrates a significant biochemical property, the direct impact of these modifications on the immunomodulatory activity of the oligonucleotides is not extensively detailed in the available research. However, the structural stability conferred by this compound could indirectly influence the presentation of the oligonucleotide to immune receptors, a critical factor in initiating an immune response.

One study noted the existence of 2'-O-Methyl-6-oxocytidine-containing oligonucleotides in the context of modified oligonucleotides, though it did not elaborate on their specific immunological effects. rsc.org Another interesting, though not directly related, finding is that oligonucleotides containing this compound have been shown to inhibit HIV-1 integrase in vitro, indicating that this modification can impart significant biological activity. researchgate.net

The table below summarizes the key this compound derivatives that have been synthesized for incorporation into oligonucleotides.

| Derivative Name | Key Structural Modification | Synthetic Form |

| 2'-O-Methyl-6-oxocytidine | Methyl group at the 2'-position of the ribose sugar | 3'-O-phosphoramidite |

| 5-Methyl-6-oxocytidine | Methyl group at the 5-position of the cytosine base | 3'-O-phosphoramidite |

| 5-Allyl-6-oxocytosine | Allyl group at the 5-position of the cytosine base | Phosphoramidite building block |

While the synthetic pathways to these this compound derivatives are established, further research is required to explicitly delineate their role and efficacy in modulating the immune system. The existing studies provide a strong foundation in the chemical synthesis of these compounds, paving the way for future investigations into their specific immunomodulatory properties and potential therapeutic applications.

Molecular Interactions and Structural Characterization of 6 Oxocytidine Containing Nucleic Acids

Spectroscopic Characterization Techniques

UV thermal denaturation is a fundamental technique used to assess the thermodynamic stability of nucleic acid duplexes and triplexes. By monitoring the change in UV absorbance at a specific wavelength (typically 260 nm) as a function of temperature, the melting temperature (Tm), at which 50% of the structure is denatured, can be determined. mdpi.com This provides crucial information about the stabilizing or destabilizing effects of modified nucleosides.

In studies involving 6-oxocytidine, UV thermal denaturation has been pivotal in demonstrating its capacity to form stable triple-helical structures at physiological pH. For instance, oligonucleotides containing 2'-O-methyl-6-oxocytidine have been shown to form triplexes with target DNA duplexes in a nearly pH-independent manner (pH 6.0-8.0), with melting temperatures ranging from 17.5°C to 21°C. oup.comnih.govnih.gov This is a significant advantage over natural cytosine, which requires protonation at acidic pH to form the necessary Hoogsteen base pairs for triplex formation. oup.com

The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be derived from thermal denaturation curves, offering a more complete picture of the energetic contributions of this compound to nucleic acid stability. oup.com

Table 1: Thermodynamic Data for Duplex Formation

| Strand Composition | Tm (°C) | -ΔH (kcal/mol) | -ΔS (cal/mol·K) | -ΔG (kcal/mol at 33°C) |

| S1 with C3A6GA6C3 | 46.6 | 81.9 | 230.2 | 11.5 |

| S2 with C3A6GA6C3 | 30.9 | 74.8 | 219.9 | 7.46 |

| S3 with C3A6GA6C3 | 30.0 | 65.1 | 188.7 | 7.34 |

| S1 with C3A6AA6C3 | 38.0 | 64.1 | 180.2 | 9.00 |

| S2 with C3A6AA6C3 | 36.8 | 81.3 | 236.2 | 8.98 |

| S3 with C3A6AA6C3 | 34.8 | 61.3 | 188.7 | 8.34 |

| S1 with C3A6CA6C3 | 34.7 | 64.7 | 184.3 | 8.34 |

| S2 with C3A6CA6C3 | 28.6 | 72.4 | 213.9 | 6.92 |

| S3 with C3A6CA6C3 | 28.8 | 63.0 | 182.5 | 7.10 |

| S1 with C3A6TA6C3 | 33.6 | 71.4 | 206.8 | 8.12 |

| S2 with C3A6TA6C3 | 29.5 | 75.7 | 224.3 | 7.10 |

| S3 with C3A6TA6C3 | 30.4 | 58.4 | 166.4 | 7.48 |

Data obtained at pH 6.0. S1 contains deoxy-C, S2 contains 2'-O-methyl-6-oxocytidine, and S3 contains 2'-O-methyl-5-methyl-6-oxocytidine. oup.com

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and conformational changes in chiral macromolecules like nucleic acids. synchrotron-soleil.frgenesilico.pl It measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the helical arrangement of the nucleobases. genesilico.pl

Table 2: Selected ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Proton | Chemical Shift (ppm) | Solvent |

| 5'-O-(4,4'-Dimethoxytriphenylmethyl)-6-oxocytidine (8) | 1'-H | 6.07 (d, J = 1.5 Hz) | DMSO-d6 |

| 5-H | 4.55 (s) | DMSO-d6 | |

| NH | 10.41 (br s) | DMSO-d6 | |

| NH2 | 6.39 (br s) | DMSO-d6 | |

| 5'-O-(4,4'-Dimethoxytriphenylmethyl)-4-N-[(dimethylamino)-methylen]-2'-O-methyl-6-oxocytidine (12) | 1'-H | 6.13 (br s) | DMSO-d6 |

| 5-H | 5.07 (s) | DMSO-d6 | |

| NH | 10.75 (br s) | DMSO-d6 | |

| N=CH-N | 8.14 (s) | DMSO-d6 |

Chemical shifts are given in p.p.m. relative to TMS. oup.com

UV-Vis spectroscopy is primarily used to determine the concentration of nucleic acids and to monitor thermal denaturation. However, it also provides fundamental information about the ground-state absorption properties of chromophoric nucleoside analogues. nih.gov

For derivatives of this compound, such as 5-(4-nitrophenylazo)-6-oxocytidine, UV-Vis spectroscopy is crucial for characterizing their photophysical properties. nih.gov These studies reveal the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε), which are essential for their potential applications as molecular probes or "nucleodyes". nih.gov For example, 5-(4-nitrophenylazo)-6-oxocytidine exhibits a maximum absorption at 411 nm in phosphate (B84403) buffer (pH 7), with a molar extinction coefficient of 3.5 x 10⁴ M⁻¹ cm⁻¹. nih.gov These properties are influenced by environmental factors such as solvent polarity and pH. nih.gov

Table 3: Photophysical Properties of a this compound Derivative

| Compound | Solvent | λmax (nm) | ε (M⁻¹ cm⁻¹) |

| 5-(4-nitrophenylazo)-6-oxocytidine (8) | Phosphate Buffer (pH 7) | 411 | 3.5 x 10⁴ |

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structures of molecules in their crystalline state. glenresearch.commdpi.com For nucleic acids, this technique can precisely map the positions of all atoms and reveal the intricate network of hydrogen bonds, stacking interactions, and solvent interactions.

The anti conformation of the this compound nucleoside has been confirmed by X-ray crystallographic analysis. oup.com While obtaining high-quality crystals of modified oligonucleotides can be challenging, X-ray structures of this compound-containing nucleic acids would offer definitive proof of its base-pairing geometry and its impact on the helical structure. rsc.org Furthermore, X-ray crystallography has been used to visualize the unique tautomerization features of a derivative, 5-(4-nitrophenylazo)-6-oxocytidine, within a crystal structure. researchgate.netfigshare.com

UV-Vis Spectroscopy for Photophysical Property Assessment.

Tautomerization Features and Protonation States

The chemical behavior of this compound is significantly influenced by its ability to exist in different tautomeric forms and protonation states. These features are central to its unique properties in nucleic acid structures.

This compound can undergo keto-enol tautomerism, a process of interconversion between a keto form (with a carbonyl group) and an enol form (with a hydroxyl group adjacent to a double bond). usp.brorgoreview.comlibretexts.org The equilibrium between these tautomers can be influenced by the surrounding chemical environment. taylorandfrancis.com In the context of nucleic acids, the predominant tautomeric form will dictate the hydrogen bonding pattern and, consequently, the base-pairing specificity.

The protonation state of this compound is also a critical factor, particularly for its role in triple-helix formation. nih.govbiorxiv.org Unlike natural cytosine, which requires protonation at N3 to form a Hoogsteen base pair with a guanine (B1146940) in a GC pair, this compound is designed to be a protonated cytosine analogue. nih.govuct.ac.za This inherent protonation allows it to form stable triple helices at neutral or even slightly alkaline pH, a significant advantage for potential in vivo applications. oup.comnih.gov The unique tautomerization and protonation characteristics of this compound and its derivatives have been visualized through X-ray crystallography, providing a clear structural basis for their observed properties. researchgate.netfigshare.com

Quantum Chemical and Computational Studies

Quantum chemical and computational studies have proven to be invaluable tools for elucidating the intrinsic properties of modified nucleosides like this compound and for modeling their behavior within larger nucleic acid structures. nih.govnostrumbiodiscovery.com These theoretical approaches complement experimental data, providing a deeper understanding of the electronic structure, photophysical properties, and intermolecular interactions that govern the function of nucleic acids containing this analog. nih.govnostrumbiodiscovery.com

Quantum chemical calculations are instrumental in predicting the electronic spectra and photophysical characteristics of nucleoside analogues. nih.govnih.gov For derivatives of this compound, such as 5-(4-nitrophenylazo)-6-oxocytidine, theoretical methods like ZINDO/S have been employed to calculate the electronic spectra of AM1-optimized structures. nih.gov These calculations predict the lowest energy transitions and their corresponding molar absorptivities. nih.gov

For instance, calculations for 5-(4-nitrophenylazo)-6-oxocytidine and related compounds predicted a lowest energy transition with a high oscillator strength, which is indicative of a high molar absorptivity. nih.gov While computational methods sometimes overestimate the energy required for the lowest energy transition, correction factors can be applied to align the theoretical predictions with experimental observations, anticipating absorption maxima at specific wavelengths. researchgate.net Such theoretical insights are crucial for designing chromophoric nucleoside analogues, or "nucleodyes," with specific spectral properties for use as probes in studying nucleic acid structure and dynamics. nih.govnih.gov

The photophysical properties of these nucleodyes, including their sensitivity to microenvironmental changes like polarity and pH, can also be rationalized through computational models. nih.gov For example, the observed bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of 5-(4-nitrophenylazo)-6-oxocytidine in water can be understood by considering solvent-specific effects and polarity-dependent transitions. nih.gov

Table 1: Theoretical and Experimental Photophysical Data for a this compound Derivative

| Compound | Method | Predicted λmax (nm) | Experimental λmax (nm) in Phosphate Buffer (pH 7) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |

| 5-(4-nitrophenylazo)-6-oxocytidine | ZINDO/S (on AM1-optimized structure) | ~400 (with correction) researchgate.net | 411 nih.gov | 3.5 x 10⁴ nih.gov |

Computational modeling plays a pivotal role in understanding how modified nucleosides like this compound influence the structure and stability of nucleic acids. nostrumbiodiscovery.comneurips.cc Advanced computational tools and methodologies, such as those integrated into platforms like XNA-Hub, facilitate the modeling and exploration of both natural and chemically modified nucleic acids. nostrumbiodiscovery.com These platforms allow for the accurate prediction of 2D and 3D structures, the automatic parameterization of non-natural nucleotides, and the use of molecular dynamics (MD) simulations to characterize local and global structural features. nostrumbiodiscovery.com

Free energy calculations, another key component of these computational approaches, provide valuable insights into the stability and dynamics of nucleic acid structures containing modified bases. nostrumbiodiscovery.com These methods are essential for designing novel therapeutic oligonucleotides and for analyzing the intricate interactions within protein-nucleic acid or ligand-nucleic acid complexes. nostrumbiodiscovery.comneurips.cc

In the context of this compound, computational studies can model its incorporation into DNA or RNA duplexes and triplexes. For example, modeling can help to elucidate the specific hydrogen bonding patterns and stacking interactions that this compound forms with neighboring bases. oup.com Such simulations can explain experimental observations, such as the pH-independent triple helix formation facilitated by this compound, by providing a detailed picture of the intermolecular forces at play. oup.com The use of state-of-the-art force fields, like parmBSC2, which are specifically parameterized for natural and modified nucleic acids, ensures the accuracy of these simulations by realistically modeling stacking and non-bonded interactions. nostrumbiodiscovery.com

Theoretical Predictions of Electronic Spectra and Photophysical Properties.

Investigations of Base Stacking Interactions and Hydrogen Bonding Motifs

Base stacking interactions are driven by London dispersion forces and hydrophobic effects, arising from the polarizable π-electron clouds of the aromatic bases. buffalo.edu The strength of these interactions is dependent on both the composition and the sequence of the bases. buffalo.edu Studies on oligonucleotides containing this compound have suggested that the electron-poor nature of the 6-oxocytosine heterocycle can lead to weaker base stacking compared to the electron-rich cytosine. oup.com This difference in stacking ability can affect the stability of nucleic acid structures, such as triple helices. oup.com

Hydrogen bonding is another critical determinant of nucleic acid structure and specificity. buffalo.edumdpi.com this compound possesses a donor-donor-acceptor hydrogen bonding pattern, which allows it to form specific hydrogen bonds with other bases. oup.com For instance, in the context of a triple helix, this compound is designed to form two hydrogen bonds with a guanine-cytosine (GC) base pair in the target duplex. oup.com The specificity of this interaction is crucial for the recognition of the target sequence. oup.com

Furthermore, investigations into the pairing of this compound with other natural bases have revealed the potential for additional or alternative hydrogen bonding motifs. For example, an unexpectedly stable pairing with adenine (B156593) has been observed, leading to speculation about the existence of a second tautomeric form of 6-oxocytosine that presents an acceptor-donor hydrogen bonding pattern. oup.com This highlights the complexity of the molecular interactions involving modified bases and the importance of detailed structural and computational studies to fully understand their behavior.

Table 2: Key Interactions Involving this compound in Nucleic Acids

| Interaction Type | Description | Significance for this compound |

| Base Stacking | Non-covalent interactions between the planar surfaces of adjacent aromatic bases, driven by London dispersion forces and the hydrophobic effect. buffalo.edu | The electron-poor heterocycle of 6-oxocytosine may result in weaker stacking interactions compared to natural cytosine, potentially affecting the stability of the nucleic acid structure. oup.com |

| Hydrogen Bonding | Electrostatic interactions between a hydrogen atom and two electronegative atoms, crucial for base pairing specificity. buffalo.edu | This compound has a specific donor-donor-acceptor pattern that allows it to form two hydrogen bonds with a GC base pair in a triple helix motif. oup.com |

| Alternative Hydrogen Bonding | Potential for forming non-canonical hydrogen bonds, possibly involving different tautomeric forms of the base. | An observed stable pairing with adenine suggests a possible alternative tautomer of 6-oxocytosine with an acceptor-donor hydrogen bonding pattern. oup.com |

Functional Applications in Nucleic Acid Structural Biology and Biomedical Research

DNA Triple Helix Formation and Stability

DNA triple helices, or triplexes, are three-stranded nucleic acid structures formed when a third strand, known as a triplex-forming oligonucleotide (TFO), binds in the major groove of a DNA duplex. soton.ac.uk The stability of these structures is often dependent on pH, particularly when the TFO contains cytosine, which requires protonation to form a stable C+•GC triplet. rsc.org This necessity for a mildly acidic environment limits the in vivo applications of TFOs. rsc.org 6-Oxocytidine has emerged as a promising cytidine (B196190) analogue to overcome this limitation.

The incorporation of this compound into a TFO allows for the formation of stable triplexes through Hoogsteen base pairing with guanine-cytosine (GC) base pairs in the target duplex. oup.com Unlike natural cytosine, which requires protonation at the N3 position to form a second hydrogen bond with the N7 of guanine (B1146940), this compound can act as a neutral cytosine analogue. reading.ac.uk This is because the oxygen atom at the 6-position allows for the formation of two hydrogen bonds with the guanine base without the need for protonation. This mechanism enables the TFO to bind to the duplex DNA, forming a stable triple helix structure. oup.com

A significant advantage of using this compound in TFOs is the ability to achieve pH-independent recognition of GC base pairs. oup.comnih.govoup.com Studies using UV thermal denaturation and CD spectroscopy have demonstrated that oligonucleotides containing this compound can form stable triple helices over a broad pH range, from 6.0 to 8.0. oup.comoup.comnih.gov In contrast, TFOs with natural cytosine only form stable triplexes at a pH below 6.6. oup.comnih.govoup.comnih.gov This pH-independent binding is crucial for potential in vivo applications where physiological pH is neutral. reading.ac.uk Research has shown that a 15-mer DNA sequence with three isolated 2'-deoxy-6-oxocytidines exhibited the highest melting temperature (Tm) among various cytidine analogues studied, highlighting its superior stability. nih.gov

The performance of this compound has been compared to other cytidine analogues designed to enhance triplex stability.

5-Methylcytosine (B146107): While 5-methylcytosine can increase triplex stability and extend the effective pH range for formation, it is still not sufficient for efficient binding at neutral pH, especially in sequences with consecutive GC pairs. oup.comoup.com At lower pH (<6.5), TFOs containing cytosine or 5-methylcytosine can form more stable triplexes than those with this compound. researchgate.net However, the ability of this compound to form stable triplexes at and above pH 7 gives it a distinct advantage for biological applications. reading.ac.uk

Pseudoisocytidine: Pseudoisocytidine is another analogue that promotes triplex formation in a neutral environment. reading.ac.ukoup.com However, its synthesis is challenging, which has limited its widespread use. reading.ac.uk Like this compound, it offers pH-independent recognition of GC base pairs. oup.com

Other analogues like 8-oxoadenine and 2-aminopyridine (B139424) have also been explored for pH-independent GC recognition. oup.com While these show promise, this compound remains a significant candidate due to its demonstrated ability to form stable triplexes under a range of conditions. oup.com

The stability of triplexes containing this compound is influenced by the sequence of the TFO and the presence of chemical modifications.

Sequence Composition: The arrangement of this compound within the TFO can affect triplex stability. Studies have shown that a uniform backbone in the Hoogsteen strand stabilizes triplexes more effectively than mixed backbones. nih.gov However, a more electron-poor heterocycle of the 6-oxocytosine bases causes a weaker base stacking and thus, decreases the stability of the triple helix. oup.com

Linkers: The use of linkers, such as glycerol (B35011) linkers, can enhance triplex stability. rsc.orgreading.ac.uk These linkers can reduce steric clashes between the 6-carbonyl group of this compound and the sugar-phosphate backbone, leading to increased stability compared to TFOs without linkers. rsc.orgreading.ac.uk The absence of such linkers can be particularly destabilizing in sequences containing a G-tract. rsc.orgreading.ac.uk Abasic linkers have also been studied to accommodate pyrimidine (B1678525) interruptions in the target sequence, though they can have a destabilizing effect. nih.gov

The stability and thermodynamics of triplexes containing this compound have been characterized using various biophysical techniques.

UV Thermal Denaturation: Melting temperature (Tm) studies are commonly used to assess triplex stability. For a 15-mer TFO containing this compound targeting a 21-mer duplex, the Tm was found to be in the range of 19-21°C, and for its 5-methyl derivative, it was 17.5-18.5°C, with both showing pH independence between pH 6.0 and 8.0. nih.govoup.comnih.gov In contrast, the corresponding cytosine-containing TFO only formed a stable triplex below pH 6.6. nih.govoup.comnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy confirms the formation of the triplex structure. oup.comnih.gov Temperature-dependent CD measurements can be used to independently monitor the melting of the duplex and triplex, which is particularly useful when UV melting curves show a single transition. nih.gov

Thermodynamic Parameters: Thermodynamic analysis provides insights into the driving forces of triplex formation. While specific thermodynamic data for this compound triplexes is detailed in various studies, a general finding is that the stability is influenced by factors such as base stacking and hydrogen bonding. oup.com The presence of Mg2+ has been shown to increase the Tm of intermolecular triplexes by approximately 5°C. reading.ac.uk

Interactive Table: Comparison of Triplex Melting Temperatures (Tm) for Different Cytidine Analogues

| TFO Modification | Target Duplex | pH | Melting Temperature (Tm) in °C | Reference |

| This compound | 21-mer with GC pair | 6.0-8.0 | 19-21 | nih.gov, nih.gov, oup.com |

| 5-Methyl-6-Oxocytidine | 21-mer with GC pair | 6.0-8.0 | 17.5-18.5 | nih.gov, nih.gov |

| Cytosine | 21-mer with GC pair | < 6.6 | Not specified | nih.gov, nih.gov, oup.com |

Influence of Sequence Composition and Modifications (e.g., Linkers) on Triplex Stability.

Inhibition of HIV-1 Integrase by this compound-Containing Oligonucleotides

Beyond their use in stabilizing DNA structures, oligonucleotides containing this compound have shown promise as inhibitors of viral enzymes, specifically HIV-1 integrase. tandfonline.comtandfonline.comnih.gov This enzyme is crucial for the replication of HIV-1 as it catalyzes the integration of the viral DNA into the host cell's genome. tandfonline.comtandfonline.com

Research has demonstrated that short oligonucleotides containing this compound are effective inhibitors of HIV-1 integrase in vitro. tandfonline.comtandfonline.comnih.gov The inhibitory effect is sequence-specific and is critically dependent on the presence of the this compound base. tandfonline.comtandfonline.comnih.gov These modified oligonucleotides have been shown to inhibit both the 3'-processing and strand transfer reactions catalyzed by the integrase. tandfonline.com

The mechanism of inhibition involves the impairment of the integrase's ability to bind to its DNA substrate. tandfonline.comtandfonline.comnih.gov Studies have shown that this compound-containing oligonucleotides prevent the formation of stable DNA-integrase complexes. tandfonline.comtandfonline.com This leads to a significant reduction in the integrase's enzymatic activity. For instance, a 50% reduction in binding was observed at a concentration of 0.3 µM of the modified oligonucleotide, which correlated with its inhibitory effect. tandfonline.comtandfonline.com In contrast, the unmodified oligonucleotide did not affect integrase binding. tandfonline.comtandfonline.com Further investigation revealed that these inhibitory oligonucleotides actively disrupt pre-formed integrase-DNA complexes, accelerating their dissociation. acs.org This suggests a noncompetitive mechanism of inhibition. acs.orgnih.gov

The inhibitory activity is also influenced by the position of the this compound modification within the oligonucleotide sequence, suggesting a specific interaction with the enzyme. acs.org For example, an 11-mer oligonucleotide with this compound modifications that mimics the viral LTR U5 DNA end was a potent inhibitor with an IC50 of 0.3 µM, whereas the unmodified version showed no activity at concentrations up to 50 µM. tandfonline.com

Interactive Table: Inhibitory Activity of this compound-Containing Oligonucleotides on HIV-1 Integrase

| Oligonucleotide | Target Reaction | IC50 (µM) | Mechanism of Action | Reference |

| This compound-containing 11-mer (mimicking LTR U5) | 3'-processing and strand transfer | 0.3 | Impairs substrate binding, disrupts integrase-DNA complex | tandfonline.com, acs.org |

| Unmodified 11-mer | 3'-processing and strand transfer | > 50 | No significant inhibition | tandfonline.com |

Discovery and Initial In Vitro Inhibitory Effects

Oligonucleotides containing the modified base this compound have been identified as potent inhibitors of HIV-1 integrase in laboratory settings. tandfonline.comnih.govtandfonline.com The integration of the proviral DNA into the host cell's genome is a critical step in the replication cycle of HIV-1 and is facilitated by the viral enzyme integrase (IN). tandfonline.comnih.govtandfonline.com The search for new drugs to combat HIV-1 is driven by issues of drug toxicity and the emergence of drug-resistant strains, making integrase a key target for new pharmacological strategies. tandfonline.comtandfonline.com

Initial research demonstrated that short oligonucleotides incorporating this compound could significantly inhibit the two main functions of integrase: 3'-processing (the endonucleolytic cleavage of the proviral DNA) and strand transfer (the joining of the processed viral DNA to the host DNA). tandfonline.comtandfonline.com For instance, an 11-mer oligonucleotide containing this compound, mimicking the viral DNA end LTR U5, showed a 50% inhibitory concentration (IC50) of 0.3 µM, while its unmodified counterpart exhibited no activity at concentrations up to 50 µM. tandfonline.com This inhibitory effect was found to be directly linked to the presence of the this compound base and was sequence-specific. tandfonline.comnih.govtandfonline.com The inhibition is attributed to the impairment of the integrase's ability to bind to its DNA substrate. tandfonline.comnih.govtandfonline.com

Further studies explored the impact of the position of this compound within the oligonucleotide sequence on its inhibitory potency. It was observed that oligonucleotides with two adjacent this compound residues at either the 3' or 5' end demonstrated the most potent inhibitory activity. tandfonline.com The disintegration reaction, which is the reverse of the strand transfer step and is catalyzed by the isolated catalytic domain of integrase, was also strongly inhibited by these modified oligonucleotides, suggesting that this domain is a key part of the inhibitor's target. tandfonline.com

Table 1: Inhibitory Effects of this compound-Containing Oligonucleotides on HIV-1 Integrase

| Oligonucleotide Description | Target Reaction | IC50 (µM) | Reference |

|---|---|---|---|

| 11-mer with this compound (mimicking LTR U5) | 3'-processing & Strand Transfer | 0.3 | tandfonline.com |

| 11-mer (unmodified) | 3'-processing & Strand Transfer | >50 | tandfonline.com |

| Oligonucleotide with two adjacent 6-oxocytidines at 3' or 5' end | 3'-processing & Strand Transfer | Strongest Activity | tandfonline.com |

| This compound-containing oligonucleotide | Disintegration | Strong Inhibition | tandfonline.com |

Mechanistic Studies of Integrase-DNA Complex Disruption

The inhibitory action of this compound-containing oligonucleotides stems from their ability to actively disrupt the stable complex formed between HIV-1 integrase and its DNA substrate. acs.orgnih.govacs.org This mechanism is distinct from competitive inhibition, where an inhibitor would simply compete with the substrate for the enzyme's active site.

Several key findings support this disruptive mechanism:

Equivalent Binding Affinity, Different Activity: While both the this compound-modified oligonucleotide and its non-modified version showed similar affinities for the integrase enzyme, only the modified version was able to inhibit the enzyme's catalytic activities. acs.orgnih.govacs.org This suggests that simple binding to the enzyme is not sufficient for inhibition and that the this compound base plays a crucial role in the inhibitory process.

Prevention of Stable Complex Formation: DNA binding and UV cross-linking experiments revealed that the this compound-containing oligonucleotide hinders the formation of a stable integrase-DNA complex. acs.orgnih.gov It was observed that the presence of the modified oligonucleotide led to a significant decrease in the amount of integrase bound to its substrate, a finding that correlated strongly with its inhibitory effect. tandfonline.comtandfonline.com

Accelerated Dissociation of Pre-formed Complexes: The kinetics of the dissociation of the integrase-DNA complex were dramatically increased in the presence of the modified oligonucleotide. acs.orgnih.gov In contrast, the non-modified oligonucleotide had no effect on the dissociation rate. acs.orgnih.gov This indicates that the this compound-containing oligonucleotide can actively "attack" and break apart pre-formed integrase-DNA complexes. acs.orgnih.gov

Inhibition of Preintegration Complex Activity: The ability of the this compound-containing oligonucleotide to inhibit the strand transfer activity of in vitro-reconstituted HIV-1 preintegration complexes further supports this disruptive mechanism. acs.orgnih.gov This finding is particularly relevant as the preintegration complex is considered the key target for inhibitors in a physiological context. acs.org

This unique mechanism of disrupting integrase-DNA complexes presents a novel strategy for the development of HIV-1 inhibitors. acs.orgnih.gov

Sequence Specificity and Base Requirement for Inhibition

The inhibitory activity of oligonucleotides containing this compound against HIV-1 integrase is highly dependent on both the sequence of the oligonucleotide and the presence of the modified base itself. tandfonline.comnih.govtandfonline.com Research has shown that the inhibitory effect is not a general property of modified oligonucleotides but is specific to those containing this compound. tandfonline.com

The position of the this compound within the oligonucleotide sequence is a critical determinant of its inhibitory potency. tandfonline.com Studies have revealed that oligonucleotides with two adjacent this compound residues at either the 3' or 5' end exhibit the strongest inhibitory activity. tandfonline.comnih.gov This suggests that the spatial arrangement of the modified bases is crucial for their interaction with the integrase-DNA complex.

Furthermore, the inhibitory effect is strictly dependent on the presence of the this compound base. tandfonline.comnih.govtandfonline.com Oligonucleotides with identical sequences but lacking the this compound modification show no significant inhibitory activity. tandfonline.com Similarly, the incorporation of other modified bases, such as 7-deazaguanosine (B17050) or 8-oxoguanosine, at various positions within the same oligonucleotide sequence did not result in a comparable inhibitory effect on integrase activity. tandfonline.com This underscores the unique role of the this compound residue in mediating the inhibition.

The inhibition is also sequence-specific, meaning that the nucleotide sequence surrounding the this compound modification influences the inhibitory activity. tandfonline.comnih.govtandfonline.comresearchgate.net While the precise sequence requirements are still under investigation, it is clear that the inhibitory effect is not solely due to the presence of the modified base but arises from a combination of the this compound and its sequence context. tandfonline.com

Table 2: Sequence and Base Requirements for this compound Inhibition of HIV-1 Integrase

| Feature | Observation | Reference |

|---|---|---|

| Positional Effect | Two adjacent 6-oxocytidines at the 3' or 5' end show the strongest activity. | tandfonline.comnih.gov |

| Base Requirement | Inhibition is strictly dependent on the presence of the this compound base. | tandfonline.comnih.govtandfonline.com |

| Specificity of Modified Base | Other modified bases like 7-deazaguanosine or 8-oxoguanosine do not show comparable inhibition. | tandfonline.com |

| Sequence Specificity | The inhibitory effect is dependent on the specific nucleotide sequence of the oligonucleotide. | tandfonline.comnih.govtandfonline.comresearchgate.net |

Noncompetitive Inhibition Mechanisms

The inhibition of HIV-1 integrase by this compound-containing oligonucleotides operates through a noncompetitive mechanism. acs.orgnih.govacs.org This mode of inhibition is characterized by the inhibitor binding to a site on the enzyme that is distinct from the substrate-binding site, and it can bind to either the free enzyme or the enzyme-substrate complex. In the case of this compound, the modified oligonucleotide actively disrupts the pre-formed integrase-DNA complex. acs.orgnih.govacs.org

Kinetic studies have provided strong evidence for this noncompetitive mechanism. A key finding is that the this compound-containing oligonucleotide and its unmodified counterpart have similar affinities for the integrase enzyme. acs.orgnih.govacs.org However, only the modified oligonucleotide inhibits the enzyme's activity. acs.orgnih.govacs.org This indicates that the inhibition is not due to a simple competition for the substrate binding site.

Furthermore, the modified oligonucleotide was found to accelerate the dissociation of the integrase-DNA complex, a hallmark of a disruptive, noncompetitive inhibitor. acs.orgnih.gov The inhibitor effectively attacks the stable enzyme-substrate complex, leading to its breakdown and subsequent inhibition of the enzymatic reaction. acs.orgnih.gov This is in contrast to competitive inhibitors, which would prevent the formation of the enzyme-substrate complex in the first place.

The ability of the this compound-containing oligonucleotide to inhibit the strand transfer activity of pre-formed HIV-1 preintegration complexes in vitro further solidifies the noncompetitive nature of its inhibition. acs.orgnih.gov This demonstrates that the inhibitor can act on the enzyme even after it has bound to its DNA substrate, a characteristic feature of noncompetitive inhibition.

Development of Oligonucleotide Probes and Sensors

Application in Fluorescence Resonance Energy Transfer (FRET) Systems

Oligonucleotides incorporating this compound have found utility in the development of probes for Fluorescence Resonance Energy Transfer (FRET) systems. FRET is a distance-dependent interaction between two light-sensitive molecules (chromophores), a donor and an acceptor. wikipedia.org Energy is transferred from an excited donor to an acceptor when they are in close proximity (typically 1-10 nm), resulting in a change in the fluorescence emission of the system. wikipedia.org This phenomenon is highly sensitive to small changes in distance, making it a valuable tool for studying molecular interactions. wikipedia.org

In the context of nucleic acid research, FRET is often employed in hybridization probes where a fluorophore and a quencher are attached to an oligonucleotide. biosearchtech.com When the probe is in a particular conformation, such as a hairpin loop, the fluorophore and quencher are close together, and the fluorescence is quenched. researchgate.net Upon hybridization to a target sequence, the probe undergoes a conformational change, separating the fluorophore and quencher, leading to an increase in fluorescence. researchgate.net

While direct evidence of this compound itself acting as a fluorophore or quencher in published FRET systems is limited, its incorporation into oligonucleotides can influence the structural and hybridization properties of the probe, which in turn can affect FRET efficiency. For example, the stability of triplex DNA structures, which can be studied using FRET, can be influenced by the presence of this compound. rsc.orgsoton.ac.uk The unique properties of this compound, such as its ability to form stable base pairs under a wider pH range compared to protonated cytosine, could be leveraged in the design of pH-sensitive FRET probes. soton.ac.uk

Utility in Detecting Molecular Interactions

Oligonucleotides containing this compound have the potential to be used as probes for detecting specific molecular interactions, particularly protein-DNA interactions. soton.ac.ukrbmb.net The ability to introduce a modified base with unique properties into a specific DNA sequence allows for the creation of tailored probes for studying these interactions. soton.ac.uk

Methods for studying protein-DNA interactions often involve the use of labeled DNA probes. rbmb.netpromega.in These probes can be labeled with radioactive isotopes or fluorescent tags. rbmb.net The interaction between the protein of interest and the labeled DNA probe can then be detected using various techniques, such as electrophoretic mobility shift assays (EMSA) or filter binding assays. rbmb.net

The incorporation of this compound into a DNA probe could offer several advantages. Its unique chemical structure could serve as a specific recognition site for certain proteins or could alter the local DNA conformation in a way that influences protein binding. Furthermore, the ability of this compound to participate in unique hydrogen bonding patterns could be exploited to design probes with high specificity for their target proteins.

While the primary focus of research on this compound has been its inhibitory effects on HIV-1 integrase, its unique chemical properties suggest a broader potential for application in the development of sophisticated molecular probes and sensors for studying a variety of biological processes involving nucleic acids.

Modulation of Gene Expression Research

The regulation of gene expression is a fundamental biological process that controls the production of gene products like proteins or RNA. frontiersin.org Misregulation of these processes can lead to a variety of diseases. primaryimmune.org Consequently, the ability to modulate the expression of specific genes is a cornerstone of biomedical research and therapeutic development. wikipedia.org One promising strategy for external gene modulation is the "anti-gene" approach, which utilizes sequence-specific oligonucleotides to interfere with transcription. medlineplus.govnih.gov

Within this field, the chemical compound this compound has emerged as a valuable tool. It is a synthetic analogue of cytidine, designed to improve the properties of triplex-forming oligonucleotides (TFOs). nih.gov These TFOs are short strands of DNA designed to bind in the major groove of double-helical DNA at specific polypurine-polypyrimidine tracts, forming a DNA triple helix. nih.govnih.gov This structure can physically obstruct the binding of transcription factors or the progression of RNA polymerase, thereby down-regulating the expression of a target gene. medlineplus.govnih.gov The incorporation of this compound into TFOs has been shown to be a critical modification for enhancing the potential of this gene-targeting strategy. nih.govnih.gov

Role in Triplex-Mediated Gene Targeting Strategies

A significant challenge for the application of TFOs in biological systems is the requirement for acidic conditions. medlineplus.govnih.gov The formation of the canonical C+•GC triplet, where a third-strand cytosine binds to a guanine in a Watson-Crick GC base pair, requires the protonation of the cytosine at its N3 position. nih.gov The pKa of this protonation is around 4.35, meaning that these triplexes are only stable at a pH below physiological levels (typically pH < 6.0), which limits their therapeutic utility. nih.gov

This compound was developed as a novel analogue to overcome this pH dependency. nih.govnih.gov It is designed to mimic the geometry of a protonated cytosine, allowing it to form stable Hoogsteen hydrogen bonds with the guanine of a GC base pair without needing a low pH environment. nih.govnih.gov Research has demonstrated that oligonucleotides containing this compound can form stable triple helices at neutral or even slightly alkaline pH (pH 6.0-8.0). nih.govnih.gov

Studies involving UV thermal denaturation and circular dichroism have provided detailed insights into the stabilizing effect of this compound. nih.govnih.gov For instance, a 15-mer TFO containing this compound, when mixed with a 21-mer target DNA duplex, showed stable triplex formation across a pH range of 6.0 to 8.0. nih.govnih.gov In stark contrast, the corresponding TFO containing natural deoxy-cytosine only formed a triplex below pH 6.6. nih.govnih.gov The melting temperatures (Tm), which indicate the thermal stability of the complex, are significantly higher for this compound-containing triplexes at physiological pH. nih.govnih.gov This enhanced stability makes TFOs with this compound more effective and specific for recognizing and binding to target DNA sequences in living cells, paving the way for their use in triplex-mediated gene targeting and editing applications. plos.org

Table 1: Comparison of Triplex Melting Temperatures (Tm) at Varying pH This table displays data from UV thermal denaturation studies on triplexes formed between a 21-mer target duplex DNA and 15-mer triplex-forming oligonucleotides (TFOs). It compares the stability of triplexes containing natural Cytosine (C) with those containing the analogue this compound (6-oxo-C) at different pH levels. Data is based on findings from studies by Hüsken et al. (1995). nih.gov

| TFO Base Composition | pH | Melting Temperature (Tm) in °C |

| Containing Cytosine (C) | 6.0 | 18.0 |

| Containing Cytosine (C) | 6.3 | 14.5 |

| Containing Cytosine (C) | 6.6 | 10.0 |

| Containing Cytosine (C) | 7.0 | No triplex formation observed |

| Containing this compound | 6.0 | 21.0 |

| Containing this compound | 7.0 | 20.0 |

| Containing this compound | 8.0 | 19.0 |

Immunomodulatory Nucleic Acid Research

The innate immune system serves as the body's first line of defense against pathogens and is activated by recognizing conserved pathogen-associated molecular patterns (PAMPs). nih.gov A key class of receptors responsible for this recognition is the Toll-like receptor (TLR) family. Certain TLRs, specifically TLR3, TLR7, TLR8, and TLR9, are located in intracellular compartments and are specialized to detect nucleic acids, such as those originating from viruses or bacteria. wikipedia.org

Synthetic oligonucleotides and their analogues can be designed to act as agonists for these receptors, thereby stimulating an innate immune response. nih.govplos.org These immunomodulatory oligonucleotides (IMOs) have garnered significant interest as potential therapeutics for cancer and infectious diseases, and as vaccine adjuvants. nih.gov For example, oligonucleotides containing unmethylated CpG motifs are known agonists of TLR9, while certain small molecules and single-stranded RNA sequences can activate TLR7 and TLR8.

While various nucleoside analogs have been incorporated into IMOs to enhance their stability or activity, the specific role of this compound in the context of immunomodulatory nucleic acid research is not well-documented in available scientific literature. Current research on TLR agonists focuses on other specific base analogs and sequence motifs. Therefore, a defined function for this compound as a direct modulator of the innate immune system, such as a TLR agonist, has not been established.

Concluding Perspectives and Future Research Directions

Unresolved Questions in 6-Oxocytidine Research

Despite progress, several fundamental questions regarding this compound's behavior and interactions within biological systems remain unanswered. A primary area of investigation should focus on its complete mutagenic and genotoxic profile. While related oxidized purines like oxanine have been studied for their mutagenic potential, a comprehensive analysis of how cellular machinery, particularly DNA polymerases and repair enzymes, interacts with this compound is lacking. nih.gov It is crucial to determine whether this compound is recognized and excised by DNA repair pathways or if it leads to misincorporation during replication, potentially inducing mutations. nih.gov

Another significant unresolved area is the detailed structural and thermodynamic basis of its interactions. While it is known to stabilize triple helices by forming neutral hydrogen bonds, the precise influence of the 6-oxo group on local helix geometry, base stacking interactions, and hydration patterns compared to standard and protonated cytosine needs further elucidation. soton.ac.uk For instance, at lower pH values, oligonucleotides containing cytosine can form more stable triplexes than those with this compound, suggesting that the weaker base stacking of the electron-poor this compound heterocycle may be a contributing factor. soton.ac.uk The tautomeric equilibrium of the 6-oxocytosine base within a DNA duplex and its influence on Watson-Crick base pairing fidelity is another area ripe for investigation. researchgate.net

Potential for Further Analog Development and Optimization

The foundational structure of this compound provides a scaffold for the development of novel analogs with enhanced or specialized properties. The primary goal of such development would be to optimize its characteristics for specific applications, such as improving binding affinity, increasing nuclease resistance, or introducing new functionalities.

One promising avenue is the modification at the C5 position of the pyrimidine (B1678525) ring. The synthesis of a 5-methyl-6-oxocytidine derivative has already been reported, though it was found to slightly destabilize the resulting triple helix compared to the unsubstituted version. soton.ac.uk Conversely, the introduction of a 5-allyl group also had a negative impact on triplex stability. nih.gov This suggests that the nature of the C5 substituent is critical. Future work could explore a wider range of substituents, including those that are electronically neutral, electron-donating, or capable of forming additional contacts in the major groove of the target duplex.

Another key area for optimization is the sugar moiety. The synthesis of 2'-O-methyl derivatives has been accomplished, demonstrating the compatibility of this compound with RNA-like modifications. oup.comnih.gov Exploring other 2'-modifications, such as 2'-fluoro or 2'-amino, could further enhance binding affinity and nuclease resistance. The development of phosphoramidites for glycol nucleic acid (GNA), an acyclic analog, has been explored for other nucleosides and could be extended to this compound to create novel backbone structures. epo.org

Furthermore, the development of bifunctional analogs, where this compound is conjugated to other molecules like intercalators (e.g., acridine, daunomycin) or cross-linking agents, could dramatically enhance the stability and biological activity of the resulting oligonucleotides. europa.eunih.gov Such conjugates could be designed to inhibit viral enzymes like HIV-1 integrase more effectively by attacking the enzyme-DNA complex. acs.org

Table 1: Potential Avenues for this compound Analog Development

| Modification Site | Potential Substituent/Modification | Desired Outcome | Reference Example |

| C5 Position | Small alkyl groups, halogens, propynyl (B12738560) groups | Modulate stacking interactions, enhance binding affinity | 5-methyl-6-oxocytidine soton.ac.uk |

| Sugar Moiety (C2') | Fluoro (F), Amino (NH2), Methoxyethyl (MOE) | Increase nuclease resistance, improve binding affinity | 2'-O-Methyl-6-oxocytidine oup.comnih.gov |

| Backbone | Phosphorothioate, Peptide Nucleic Acid (PNA), Glycol Nucleic Acid (GNA) | Enhance nuclease stability, alter hybridization properties | PNA-ΨC conjugates soton.ac.uk |

| Conjugation | Intercalators (e.g., Acridine), Photoreactive groups, Fluorophores | Stabilize duplex/triplex, enable photocrosslinking, facilitate detection | Acridine-oligonucleotide conjugates europa.eu |

Expanding the Scope of Applications in Nucleic Acid Engineering and Molecular Biology

The unique properties of this compound and its future analogs position them for a broad range of applications beyond their initial use in antigene strategies. europa.euresearchgate.net The ability to form stable structures at neutral pH makes them valuable tools in nucleic acid engineering and molecular biology. oup.comnih.gov

In the realm of nanotechnology, this compound could be incorporated into DNA-based nanostructures to control their assembly and disassembly in a pH-independent manner. The use of modified nucleic acids, including those with photoswitchable moieties like azobenzene, is a growing area, and this compound could provide an additional layer of structural control. researchgate.net

As a molecular tool, oligonucleotides containing this compound can be used as specific inhibitors of protein-DNA interactions. Research has shown that short oligonucleotides containing 6-oxocytosine can disrupt the complex formed between HIV-1 integrase and its DNA substrate, suggesting a novel mechanism of inhibition. acs.org This concept could be expanded to target other DNA-binding proteins, such as transcription factors, with high specificity. This opens up possibilities for developing new classes of bioactive molecules and research probes. nih.gov

Furthermore, the development of unnatural base pairs (UBPs) and engineered polymerases is pushing the boundaries of synthetic biology. frontiersin.orgnih.gov While this compound is an analog of a natural base, its distinct properties could be exploited within synthetic genetic systems. Engineering a DNA polymerase to selectively recognize and incorporate a this compound triphosphate could enable the site-specific introduction of this modification into long DNA or RNA strands, paving the way for the creation of synthetic genes with programmed regulatory or structural features. nih.gov

Integration with Advanced Analytical Techniques for Enhanced Understanding

A deeper and more quantitative understanding of this compound's behavior necessitates the use of advanced analytical techniques. technologyadvice.comsu.se While UV thermal denaturation and circular dichroism have been instrumental in initial studies, oup.comnih.gov a more detailed picture requires higher-resolution methods.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information on oligonucleotides containing this compound, revealing details about base pairing, stacking, and conformational dynamics. ub.edu This is particularly important for understanding the subtle structural differences between duplexes or triplexes containing this compound versus natural cytosine. soton.ac.uk

Mass spectrometry (MS) techniques, especially when coupled with liquid chromatography (LC-MS/MS), are essential for characterizing the synthesis of modified oligonucleotides and for studying their fate in biological systems. nih.govmdpi.com LC-MS/MS can be used to identify and quantify the products of DNA polymerase extension assays, providing precise data on the fidelity of replication past a this compound lesion. nih.gov Advanced MS methods like Quadrupole Time-of-Flight (Q-TOF) LC-MS offer high sensitivity and accuracy for analyzing complex biological mixtures, making them ideal for detecting and characterizing this compound-containing molecules and their metabolites in vitro and potentially in vivo. americanpharmaceuticalreview.comresearchgate.net

The combination of separation techniques with spectroscopic methods, such as HPLC-SPE-NMR-TOF-MS, represents a powerful approach for the comprehensive analysis and structural identification of nucleic acid modifications and their interactions. mdpi.com Applying such integrated platforms to the study of this compound will be crucial for resolving the outstanding questions about its chemical biology and for guiding the rational design of its next-generation analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Oxocytidine, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : this compound is synthesized via glycosylation of 6-aminouracil derivatives. Key steps include:

- N3-glycosylation : Use of N,N-dimethylformamide (DMF)-protected 6-aminouracil under controlled alkaline conditions to direct glycosylation to the N3 position .

- Side-product mitigation : Adjusting reaction temperature (e.g., 60–80°C) and catalyst concentration to suppress N1-alkylation byproducts .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using -NMR (e.g., characteristic H-1’ anomeric proton shifts at δ 5.5–6.0 ppm) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR spectroscopy : -NMR to confirm glycosidic bond formation (C-1’ resonance at ~85–90 ppm) and -NMR for regioselectivity analysis .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] for this compound: 261.09 g/mol) .

- HPLC purity assessment : Use reverse-phase C18 columns with UV detection at 260 nm to ensure ≥95% purity .

Q. How does this compound’s electronic structure influence its reactivity in nucleoside chemistry?

- Methodological Answer : The 6-oxo group withdraws electron density, reducing nucleophilicity at N1 and increasing susceptibility to electrophilic substitution at C5. For example:

- Phenylazo modification : Reactivity with benzenediazonium ions at C5 under acidic conditions, confirmed by UV-Vis spectroscopy (λ~350 nm for azo bonds) .

- Table : Key electronic effects on reactivity:

| Position | Reactivity Driver | Example Reaction |

|---|---|---|

| C5 | Electron-deficient due to 6-oxo | Azo-coupling |

| N3 | Glycosylation site | Nucleoside synthesis |

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from:

- Protecting group strategies : DMF vs. acetyl protection alters reaction pathways .

- Analytical variability : Standardize quantification methods (e.g., HPLC area normalization vs. gravimetric analysis) .

- Statistical validation : Use triplicate experiments with error margins (<5% RSD) and report solvent purity, catalyst lot numbers, and ambient conditions .

Q. What strategies enable regioselective functionalization of this compound for targeted applications (e.g., fluorescent nucleodyes)?

- Methodological Answer :

- C5 modification : Introduce electron-withdrawing groups (e.g., phenylazo) to enhance conjugation for fluorescence. Monitor via cyclic voltammetry for redox potential shifts .

- N3 vs. O2’ selectivity : Use steric hindrance (e.g., bulky silyl protecting groups) to direct modifications to specific sites .

- Case study : 5-Phenylazo-6-oxocytidine shows λ~500 nm emission, validated by fluorescence spectroscopy and DFT calculations .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions, and what protocols ensure reproducibility?

- Methodological Answer :

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13) with HPLC monitoring.

- Key findings : Degradation peaks at pH >10 (hydrolysis of glycosidic bond) and <2 (protonation-induced ring opening) .

- Protocol : Buffer solutions (PBS, citrate) at 4°C for short-term storage; lyophilization for long-term stability .

Q. What computational models are validated for predicting this compound’s interaction with enzymes (e.g., kinases or phosphorylases)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with crystal structures (PDB: 3L2U for human deoxycytidine kinase) to predict binding affinities .

- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in enzyme active sites .

Guidance for Experimental Design & Data Validation

- Reproducibility : Document reaction conditions (e.g., solvent lot, humidity) and share raw spectral data in supplementary materials .

- Contradiction resolution : Compare datasets across studies using meta-analysis tools (e.g., RevMan) to identify systematic biases .

- Ethical reporting : Disclose failed attempts (e.g., N1-glycosylation side reactions) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.